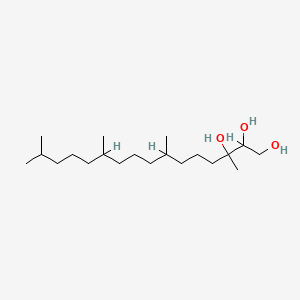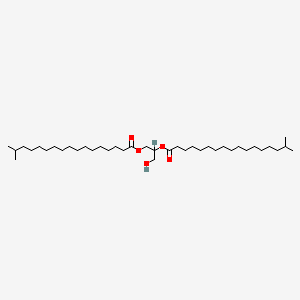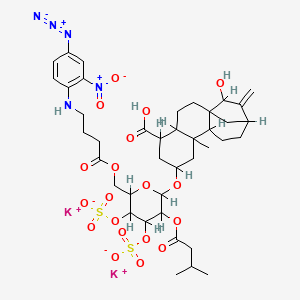![molecular formula C23H21NO5 B1228246 2-Hydroxybenzoic acid [2-(2-ethoxyanilino)-2-oxo-1-phenylethyl] ester](/img/structure/B1228246.png)
2-Hydroxybenzoic acid [2-(2-ethoxyanilino)-2-oxo-1-phenylethyl] ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-hydroxybenzoic acid [2-(2-ethoxyanilino)-2-oxo-1-phenylethyl] ester is a member of phenols and a benzoate ester. It derives from a salicylic acid.
Scientific Research Applications
Organophosphorus Compounds Synthesis
El‐Barbary and Lawesson (1981) explored the synthesis of phosphorins from 2-hydroxybenzoic acid derivatives, which are essential in the development of organophosphorus compounds. These compounds have applications in various fields, including agriculture and medicinal chemistry (El‐Barbary & Lawesson, 1981).
Photodegradation Studies
Gmurek et al. (2015) investigated the photodegradation of parabens, including esters of p-hydroxybenzoic acid. This research is crucial in understanding the environmental impact and degradation pathways of these compounds (Gmurek et al., 2015).
Inclusion Complexation and Antimicrobial Activity
Matsuda et al. (1993) studied the complexation of p-hydroxybenzoic acid esters with cyclodextrins, revealing changes in solubility and antimicrobial activity. This research contributes to the understanding of how these compounds can be modified for enhanced effectiveness in pharmaceutical and cosmetic applications (Matsuda et al., 1993).
Antimicrobial Preservatives
Aalto et al. (1953) discussed the use of p-hydroxybenzoic acid esters as preservatives in various products, focusing on their antibacterial and antifungal properties. This study provides foundational knowledge for the application of these compounds in preserving food, cosmetics, and pharmaceuticals (Aalto et al., 1953).
Metabolism of Parabens
Abbas et al. (2010) investigated the metabolism of parabens, which are esters of 4-hydroxybenzoic acid, in human liver. This study contributes to the understanding of how these compounds are processed in the human body, which is essential for assessing their safety and efficacy in various applications (Abbas et al., 2010).
properties
Product Name |
2-Hydroxybenzoic acid [2-(2-ethoxyanilino)-2-oxo-1-phenylethyl] ester |
|---|---|
Molecular Formula |
C23H21NO5 |
Molecular Weight |
391.4 g/mol |
IUPAC Name |
[2-(2-ethoxyanilino)-2-oxo-1-phenylethyl] 2-hydroxybenzoate |
InChI |
InChI=1S/C23H21NO5/c1-2-28-20-15-9-7-13-18(20)24-22(26)21(16-10-4-3-5-11-16)29-23(27)17-12-6-8-14-19(17)25/h3-15,21,25H,2H2,1H3,(H,24,26) |
InChI Key |
NYKLFPUZVGXCLS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C(C2=CC=CC=C2)OC(=O)C3=CC=CC=C3O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-methyl-4-[(E)-4-(4-methylphenyl)hex-3-en-3-yl]benzene](/img/structure/B1228163.png)









![4-[2-(4-Carbamimidoyl-2-methylphenyl)iminohydrazinyl]-3-methylbenzenecarboximidamide;dihydrochloride](/img/structure/B1228180.png)


